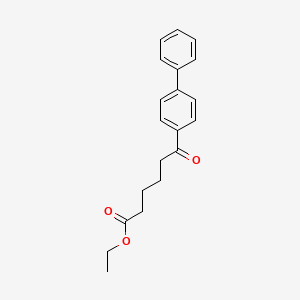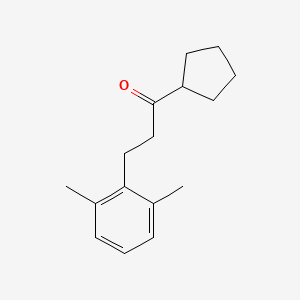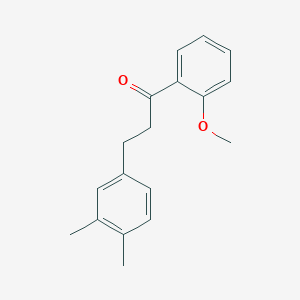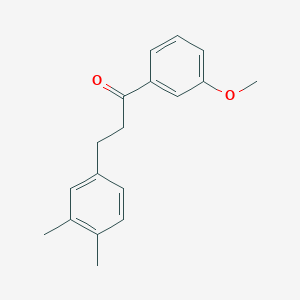
Ethyl 6-(4-biphenyl)-6-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl compounds are a large family of chemicals commonly used in the manufacture of numerous consumer products . They are important industrial chemicals used as plasticizers in epoxy resins, polyvinyl, and polycarbonate plastics .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .Molecular Structure Analysis
Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .Chemical Reactions Analysis
Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F). It has a distinctively pleasant smell .Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
The crystal and molecular structures of compounds related to Ethyl 6-(4-biphenyl)-6-oxohexanoate have been studied extensively. For example, ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate (I) and its bromophenyl counterpart (II) have been confirmed via single-crystal X-ray diffraction. These studies provide valuable insights into the behavior of the molecules, such as disorder and intermolecular interactions, which influence crystal packing stability. This structural information is crucial for understanding the reactivity and potential applications of these molecules (Kaur et al., 2012).
Synthesis and Applications in Biotin Production
Ethyl 6-(4-biphenyl)-6-oxohexanoate derivatives have been utilized in the synthesis of biologically significant compounds. For instance, regioselective chlorination techniques have been employed to synthesize key compounds in biotin (vitamin H) production, highlighting the compound's utility in creating essential vitamins (Zav’yalov et al., 2006).
Stereospecific and Stereoselective Reactions
The compound's derivatives are involved in reactions that demonstrate stereospecific and stereoselective behaviors, crucial for synthesizing enantiomerically pure substances. These reactions are fundamental in the production of various pharmaceuticals and fine chemicals, reflecting the importance of these compounds in industrial chemistry (Kurihara et al., 1981).
Safety And Hazards
Orientations Futures
The development of reliable analytical methods is key in the field of public health surveillance to obtain biomonitoring data to determine what biphenyl compounds are reaching people’s bodies . The novel acrylic resin exhibits a potential application prospect in the fields of waterborne wood coatings .
Propriétés
IUPAC Name |
ethyl 6-oxo-6-(4-phenylphenyl)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-2-23-20(22)11-7-6-10-19(21)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-5,8-9,12-15H,2,6-7,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDFAKWZKZUKPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645637 |
Source


|
| Record name | Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-biphenyl)-6-oxohexanoate | |
CAS RN |
5002-15-3 |
Source


|
| Record name | Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














